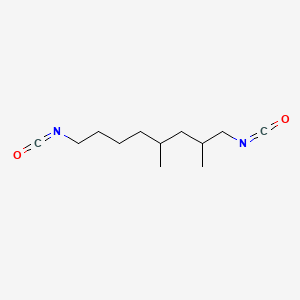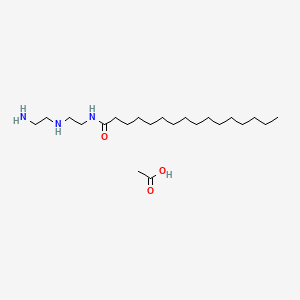
Thiourea, N-methyl-N-(2-phenylethyl)-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- is a heterocyclic organic compound that contains a thiourea group, a phenylethyl group, and a thiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with a thiazole derivative in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenylethyl or thiazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, while the phenylethyl and thiazolyl groups can interact with hydrophobic or aromatic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-methyl-N-phenyl-N’-2-thiazolyl-
- Thiourea, N-methyl-N-(2-phenylethyl)-N’-4-thiazolyl-
- Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-imidazolyl-
Uniqueness
Thiourea, N-methyl-N-(2-phenylethyl)-N’-2-thiazolyl- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the phenylethyl and thiazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
149486-01-1 |
|---|---|
Fórmula molecular |
C13H15N3S2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1-methyl-1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-16(9-7-11-5-3-2-4-6-11)13(17)15-12-14-8-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,14,15,17) |
Clave InChI |
GNIVISADJSXJMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=CC=C1)C(=S)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



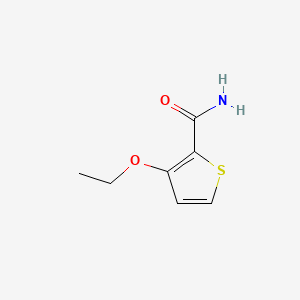

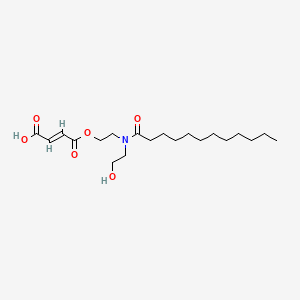
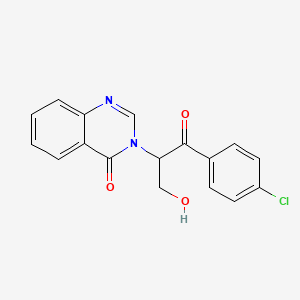
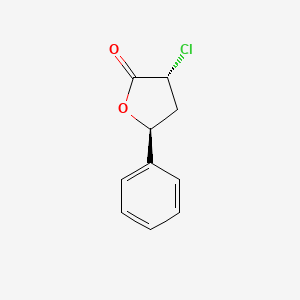
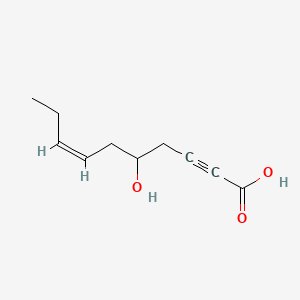

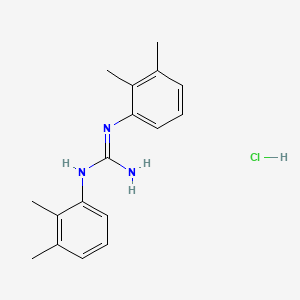
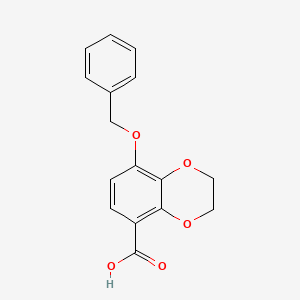
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

